3-[4-(BENZYLOXY)PHENYL]-5-{5-[(4-METHYLBENZENESULFONYL)METHYL]FURAN-2-YL}-1,2,4-OXADIAZOLE
Description
Properties
IUPAC Name |
5-[5-[(4-methylphenyl)sulfonylmethyl]furan-2-yl]-3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O5S/c1-19-7-14-24(15-8-19)35(30,31)18-23-13-16-25(33-23)27-28-26(29-34-27)21-9-11-22(12-10-21)32-17-20-5-3-2-4-6-20/h2-16H,17-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGYSJDXNGZXMKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(O2)C3=NC(=NO3)C4=CC=C(C=C4)OCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(BENZYLOXY)PHENYL]-5-{5-[(4-METHYLBENZENESULFONYL)METHYL]FURAN-2-YL}-1,2,4-OXADIAZOLE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(benzyloxy)benzohydrazide with 5-(bromomethyl)furan-2-carbaldehyde in the presence of a base, followed by cyclization to form the oxadiazole ring. The reaction conditions often require refluxing in an appropriate solvent such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
3-[4-(BENZYLOXY)PHENYL]-5-{5-[(4-METHYLBENZENESULFONYL)METHYL]FURAN-2-YL}-1,2,4-OXADIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly at the benzyloxy and furan moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-[4-(BENZYLOXY)PHENYL]-5-{5-[(4-METHYLBENZENESULFONYL)METHYL]FURAN-2-YL}-1,2,4-OXADIAZOLE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3-[4-(BENZYLOXY)PHENYL]-5-{5-[(4-METHYLBENZENESULFONYL)METHYL]FURAN-2-YL}-1,2,4-OXADIAZOLE involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or bind to receptors, disrupting biological pathways essential for microbial or cancer cell survival . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: 1,2,4-Oxadiazole Derivatives
- 5-Cyclobutyl-3-{[(4-fluorophenyl)sulfonyl]methyl}-1,2,4-oxadiazole ():
- Substituents: Cyclobutyl at position 5, fluorophenylsulfonylmethyl at position 3.
- Key Difference: The fluorophenylsulfonyl group replaces the 4-methylbenzenesulfonylmethyl-furan system in the target compound. Fluorine atoms often enhance metabolic stability and electronegativity, influencing target affinity .
- 5-(Chloromethyl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole ():
Isomeric Analogs: 1,3,4-Oxadiazoles
- 2-Amino-5-(4-substituted phenyl)-1,3,4-oxadiazoles (): Substituents: Amino group at position 2, substituted phenyl at position 5.
- 5-Substituted-1,3,4-oxadiazol-2-yl 4-(4-methylpiperidin-1-ylsulfonyl)benzyl sulfides ():
Sulfonyl-Containing Compounds
- 4-{5-[(Z)-(2,4-Dioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzenesulfonamide (): Substituents: Furan-linked thiazolidinone and sulfonamide. Key Difference: The sulfonamide group replaces the sulfonylmethyl group in the target compound, offering hydrogen-bonding capabilities .
- 3-[(4-Methylbenzyl)sulfinyl]-4-phenyl-5-([3-(trifluoromethyl)phenoxy]methyl)-4H-1,2,4-triazole (): Substituents: Sulfinyl and trifluoromethylphenoxy groups on a triazole core. Key Difference: The sulfinyl group (oxidized sulfur) increases polarity compared to sulfonyl groups, impacting solubility and target interactions .
Benzyl-Containing Derivatives
- 4-Benzyl-1,3-oxazole derivatives (): Substituents: Benzyl groups fused to oxazole rings.
- 3-([(4-Bromobenzyl)sulfinyl]methyl)-5-[(2,6-dichlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole (): Substituents: Bromo- and dichlorobenzyl groups. Key Difference: Halogenated benzyl groups enhance electrophilicity and antibacterial potency compared to non-halogenated analogs .
Biological Activity
The compound 3-[4-(benzyloxy)phenyl]-5-{5-[(4-methylbenzenesulfonyl)methyl]furan-2-yl}-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure
The compound's structure can be summarized as follows:
- Core Structure : 1,2,4-Oxadiazole
- Substituents :
- Benzyloxy group on one phenyl ring.
- Methylbenzenesulfonyl group on the furan moiety.
Anticancer Activity
Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance, a study highlighted the ability of certain oxadiazoles to induce apoptosis in hepatocellular carcinoma (HCC) cells by modulating the NF-κB signaling pathway. The mechanism involved the inhibition of IκB phosphorylation and subsequent reduction in NF-κB activity, leading to increased apoptosis markers such as cleaved PARP and caspase-3 .
Table 1: Summary of Anticancer Studies on Oxadiazole Derivatives
| Compound | Cell Line | Mechanism of Action | Reference |
|---|---|---|---|
| CMO | HCC | NF-κB inhibition | |
| 1,3,4-Oxadiazole Derivative | Various | Apoptosis induction |
Antimicrobial Activity
The antimicrobial potential of oxadiazole derivatives has been extensively studied. For example, compounds containing the 1,3,4-oxadiazole core have shown efficacy against various bacterial strains including Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. One study reported that certain derivatives exhibited minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics like chloramphenicol .
Table 2: Antimicrobial Activity of Selected Oxadiazole Derivatives
| Compound | Target Bacteria | MIC (μg/mL) | Reference |
|---|---|---|---|
| Compound A | MRSA | 4 | |
| Compound B | E. coli | 8 | |
| Compound C | Pseudomonas aeruginosa | 16 |
Anti-inflammatory Activity
Oxadiazoles have also been investigated for their anti-inflammatory properties. Compounds with this scaffold have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models. The mechanism often involves the suppression of inflammatory mediators such as TNF-α and IL-6 .
Case Studies
- Case Study on Anticancer Effects : A specific study evaluated a series of oxadiazole derivatives in vitro against HCC cells. The lead compound demonstrated a dose-dependent reduction in cell viability and induced apoptosis through the NF-κB pathway .
- Case Study on Antimicrobial Activity : In another investigation, a novel oxadiazole derivative was tested against a panel of bacterial strains. Results showed that it was particularly effective against MRSA, achieving an MIC that was four times lower than that of vancomycin .
Q & A
Q. What are the established synthetic routes for this compound, and how are intermediates characterized?
Methodological Answer: The synthesis involves multi-step protocols starting from commercially available sulfonyl chlorides and benzyloxy precursors. Key steps include:
- Acylation of phenylalanine with 4-[(4-bromophenyl)sulfonyl]benzoyl chloride to form N-acyl-α-amino acids .
- Cyclodehydration using ethyl carbonochloridate and 4-methylmorpholine to generate 1,3-oxazol-5(4H)-one intermediates .
- Robinson-Gabriel reaction with phosphoryl trichloride to yield 1,3-oxazole derivatives .
Characterization Tools: - Elemental analysis and NMR spectroscopy (1H/13C) for structural confirmation.
- HPLC for purity assessment (>95% recommended) .
Q. Table 1: Key Synthesis Steps
Q. Which spectroscopic techniques are critical for structural validation?
Methodological Answer:
- 1H/13C NMR : Assign signals to confirm benzyloxy, sulfonyl, and oxadiazole moieties. For example, sulfonyl methyl groups resonate at δ 2.4–3.0 ppm, while oxadiazole protons appear as singlet(s) near δ 8.5–9.0 ppm .
- FT-IR : Identify key functional groups (e.g., C=N stretch at 1600–1650 cm⁻¹ for oxadiazole; S=O stretch at 1150–1250 cm⁻¹) .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+ or [M–Br]– for brominated intermediates) .
Q. What preliminary biological assays are used to evaluate bioactivity?
Methodological Answer:
- Cytotoxicity Screening : Use Daphnia magna assays to assess acute toxicity (LC50 values) as a rapid ecotoxicological model .
- Antibacterial Testing : Agar dilution methods against Gram-positive/negative strains (e.g., S. aureus, E. coli) with MIC (minimum inhibitory concentration) determination .
Advanced Research Questions
Q. How can synthetic yield be optimized for the oxadiazole core?
Methodological Answer:
- Catalyst Selection : Replace AlCl3 with Lewis acids like FeCl3 or ionic liquids to enhance acylation efficiency .
- Solvent Optimization : Use anhydrous dichloromethane (DCM) instead of toluene for cyclodehydration to reduce side reactions .
- Temperature Control : Maintain reflux at 80–90°C during Robinson-Gabriel reactions to balance reaction rate and decomposition .
Q. How to resolve contradictions in spectral data interpretation?
Methodological Answer:
Q. What strategies elucidate structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modified benzyloxy or sulfonyl groups (e.g., replacing 4-methylbenzenesulfonyl with nitro or amino variants) .
- Biological Profiling : Compare cytotoxicity (e.g., IC50 in cancer cell lines) and antibacterial activity across analogs to identify pharmacophoric groups .
Q. Table 2: SAR Insights
| Substituent Modification | Observed Bioactivity Change | Key Reference |
|---|---|---|
| Bromine → Chlorine on phenyl | Reduced cytotoxicity in Daphnia | |
| Methyl → Ethyl on sulfonyl | Enhanced antibacterial activity |
Q. How to address stability challenges under varying conditions?
Methodological Answer:
Q. What advanced models validate cytotoxicity beyond Daphnia magna?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
